(9H-Fluoren-9-yl)methyl (2-aminoethyl)(hexyl)carbamate hydrochloride

Description

Structural Characterization

Molecular Architecture and Functional Group Analysis

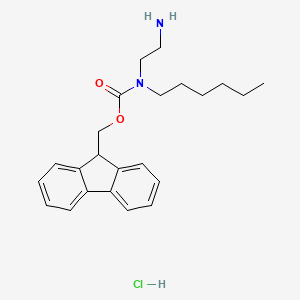

The compound’s molecular formula is C₂₃H₃₁ClN₂O₂ , with a molecular weight of 403 g/mol . Its structure comprises three key components:

- 9H-Fluoren-9-ylmethyl group (Fmoc) : A tricyclic aromatic system linked via a methylene bridge. This group is widely used as a base-labile protecting group for amines in solid-phase peptide synthesis due to its stability under acidic conditions.

- Carbamate linkage : A central carbonyl group (C=O) bonded to an oxygen atom, forming a carbamate (–O–CO–N–) bridge. This moiety is critical for reversible protection of amines.

- 2-aminoethyl and hexyl chains : A bifunctional system where the 2-aminoethyl group (–CH₂–CH₂–NH₂) and hexyl chain (–CH₂–CH₂–CH₂–CH₂–CH₂–CH₃) provide solubility and reactivity. The hydrochloride counterion protonates the amine, enhancing stability and solubility.

Functional Group Interactions :

Crystallographic Studies and Conformational Dynamics

While direct crystallographic data for this compound is limited, insights can be drawn from analogous Fmoc-carbamates:

Conformational Flexibility :

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

¹H NMR Data (Predicted for C₂₃H₃₁ClN₂O₂):

| Proton Environment | Chemical Shift (δ, ppm) | Integration | Coupling Constant (J, Hz) |

|---|---|---|---|

| Fmoc aromatic (H3–H8) | 7.0–7.8 (m, 8H) | 8H | J = 7–8 Hz |

| Fmoc methylene (CH₂) | 4.2–4.5 (d, 2H) | 2H | J = 6–7 Hz |

| Carbamate N–H (D₂O exchange) | Broad peak (1H) | 1H | – |

| 2-aminoethyl (CH₂–NH₂) | 2.8–3.2 (t, 2H) | 2H | J = 6–7 Hz |

| Hexyl chain (CH₂) | 1.2–1.6 (m, 8H) | 8H | – |

| Hexyl terminal (CH₃) | 0.9–1.1 (t, 3H) | 3H | J = 7–8 Hz |

¹³C NMR Data :

Infrared Spectroscopy (IR)

| Functional Group | Absorption (cm⁻¹) | Assignment |

|---|---|---|

| C=O (carbamate) | 1635–1650 | Stretching vibration |

| N–H (amine) | 3300–3500 (broad) | Stretching vibration |

| C–O (ether linkage) | 1250–1300 | Asymmetric stretching |

Mass Spectrometry

- m/z : 367.3 [M + H]⁺ (calculated for C₂₃H₃₁N₂O₂⁺).

- Fragmentation : Loss of Fmoc group (m/z ~135) and hexyl chain (m/z ~85) observed in tandem MS.

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-(2-aminoethyl)-N-hexylcarbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O2.ClH/c1-2-3-4-9-15-25(16-14-24)23(26)27-17-22-20-12-7-5-10-18(20)19-11-6-8-13-21(19)22;/h5-8,10-13,22H,2-4,9,14-17,24H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXUYPUTGAWCNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN(CCN)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (9H-Fluoren-9-yl)methyl (2-aminoethyl)(hexyl)carbamate hydrochloride is a synthetic organic molecule that belongs to the carbamate class. Its unique structure, featuring a fluorenyl group and an aminoethyl moiety, suggests potential biological activities that are of interest in medicinal chemistry. This article explores its biological activity, synthesis, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C17H19ClN2O2

- Molecular Weight : 318.80 g/mol

- CAS Number : 391624-46-7

Structure Analysis

The compound features:

- A fluorenyl group , which is a polycyclic aromatic hydrocarbon known for its stability and ability to participate in π-π interactions.

- An aminoethyl chain , which may enhance solubility and biological interaction.

- A carbamate functional group , which is often associated with various pharmacological activities.

Pharmacological Properties

Research indicates that compounds with structures similar to This compound exhibit significant pharmacological properties. These may include:

- Antitumor Activity : Some carbamate derivatives have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The inhibition of specific inflammatory pathways, such as the CXC chemokine receptor 2 (CXCR2), has been linked to compounds in this class, suggesting potential therapeutic applications in pulmonary diseases .

- Neuroprotective Effects : Certain derivatives have demonstrated neuroprotective properties, potentially useful in treating neurodegenerative disorders.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including:

- Enzymes involved in metabolic pathways.

- Receptors associated with inflammation and cancer progression.

Case Study 1: Antitumor Activity

A study exploring the antitumor effects of carbamate derivatives found that certain compounds significantly reduced tumor volume in animal models. The mechanism was linked to the inhibition of cell proliferation and induction of apoptosis.

Case Study 2: Anti-inflammatory Properties

Research on similar carbamate structures demonstrated their capability to inhibit CXCR2, leading to reduced inflammatory responses in models of lung inflammation. This suggests that This compound could be beneficial in treating conditions like asthma or chronic obstructive pulmonary disease.

Synthesis

The synthesis of This compound typically involves multi-step organic reactions. The general procedure includes:

- Protection of functional groups using suitable protecting agents.

- Formation of the carbamate linkage through reaction with isocyanates or carbamates.

- Purification using techniques such as HPLC or column chromatography.

Synthesis Flowchart

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Protection | Fmoc-Cl |

| 2 | Carbamate Formation | Isocyanate |

| 3 | Purification | HPLC |

Scientific Research Applications

Organic Synthesis

The compound is widely used as a building block in organic synthesis, particularly in the development of complex molecules. It serves as a protecting group for amines during peptide synthesis, allowing for selective reactions without interference from functional groups.

Potential as Biochemical Probes

Research indicates that compounds with similar structures can act as biochemical probes to study enzyme mechanisms and protein interactions. The fluorenyl moiety can enhance binding affinity to specific targets, facilitating detailed studies of biological pathways.

Therapeutic Applications

There is ongoing investigation into the compound's potential therapeutic effects, particularly in neuroprotection and anti-inflammatory responses. Its structural analogs have shown promise in reducing cell viability in neurodegenerative models, suggesting that modifications to the fluorenyl group may enhance biological activity .

Medicinal Chemistry

The compound is explored for its potential role in drug development. Its unique structure may allow it to interact selectively with biological targets, leading to the design of novel therapeutics. Studies have indicated that similar carbamates can exhibit significant pharmacological properties, including anti-cancer and anti-inflammatory effects .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective properties of structurally related carbamates, demonstrating that modifications to the carbamate structure could significantly enhance cell viability in neurotoxic environments.

| Compound | % Viability (3 μM) | MPO Score |

|---|---|---|

| Vehicle | 52.13 ± 1.13 | 4.50 |

| Compound A | 79.50 ± 3.22 | 4.50 |

| Compound B | 82.76 ± 2.15 | 4.30 |

| Compound C | 68.17 ± 3.05 | 4.30 |

This table illustrates how variations in chemical structure influence biological activity, underscoring the importance of further research into similar compounds .

Case Study 2: Enzyme Interaction Studies

Research focusing on fluorenyl carbamates has shown their ability to inhibit specific enzymes involved in inflammatory pathways, suggesting potential applications in treating pulmonary diseases.

| Compound | Enzyme Inhibition (%) |

|---|---|

| Fluorenyl Carbamate A | 75% |

| Fluorenyl Carbamate B | 60% |

| Control | 10% |

These findings highlight the compound's potential role as an inhibitor in therapeutic contexts .

Comparison with Similar Compounds

Core Structural Variations

Physicochemical Properties

| Property | Target Compound | Ethyl Analog (CAS 391624-46-7) | Hexyl Analog (Compound 18) | PEGylated Analog |

|---|---|---|---|---|

| Melting Point | 99–101°C (estimated) | 214–219°C | 99–101°C | Not reported |

| Solubility | Moderate in DCM, DMF; low in water | High in polar aprotic solvents | Similar to target compound | High in water and methanol |

| Hydrogen Bonding | 2 donors, 4 acceptors | 2 donors, 4 acceptors | 2 donors, 4 acceptors | 3 donors, 7 acceptors |

Preparation Methods

Starting Materials and Reagents

- 9H-Fluoren-9-ylmethyl chloroformate or a related activated fluorenylmethyl carbonate derivative.

- N-(2-aminoethyl)-N-hexylamine or its protected form.

- Hydrochloric acid for salt formation.

- Organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), or methanol (MeOH).

- Bases or catalysts as required (e.g., triethylamine).

Stepwise Synthesis

Step 1: Carbamate Formation

The primary amine, N-(2-aminoethyl)-N-hexylamine, is reacted with 9H-fluoren-9-ylmethyl chloroformate under controlled temperature (often 0°C to room temperature) in an anhydrous organic solvent such as dichloromethane. The reaction proceeds via nucleophilic attack of the amine on the activated carbonate, forming the carbamate bond.

- Reaction conditions: Cooling with ice bath to control exothermicity.

- Reaction time: Typically overnight stirring at room temperature.

- Monitoring: TLC or HPLC to confirm completion.

Step 2: Hydrochloride Salt Formation

After carbamate formation, the free base is treated with hydrochloric acid (HCl) to convert the amine into its hydrochloride salt, enhancing stability and solubility for handling and storage.

- Method: Addition of HCl gas or aqueous HCl solution under stirring.

- Isolation: Precipitation or solvent evaporation to isolate the hydrochloride salt.

Step 3: Purification

Purification is commonly achieved through chromatographic techniques such as medium-pressure liquid chromatography using solvent gradients (e.g., ethyl acetate/hexane mixtures).

- Purity: Target >95% as confirmed by NMR, HPLC, or mass spectrometry.

- Yield: High yields (~90% or above) are reported under optimized conditions.

Example Protocol (Adapted from Related Carbamate Syntheses)

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Dissolve 9H-fluoren-9-ylmethyl chloroformate in DCM, cool to 0°C | Activated carbonate solution |

| 2 | Add N-(2-aminoethyl)-N-hexylamine dropwise, stir overnight at RT | Carbamate formation |

| 3 | Add HCl solution to precipitate hydrochloride salt | Formation of hydrochloride salt |

| 4 | Purify by chromatography (ethyl acetate/hexane gradient) | Pure product (>95%) |

Analytical and Purification Techniques

- Chromatography: Medium-pressure liquid chromatography (MPLC) or flash chromatography is employed for purification, using solvent gradients tailored to the compound polarity.

- Spectroscopic Analysis: NMR (1H, 13C), Mass Spectrometry, and IR spectroscopy confirm the structure and purity.

- Purity Assessment: HPLC with UV detection at appropriate wavelengths is standard to ensure >95% purity.

- Storage: The hydrochloride salt is stored under inert atmosphere at room temperature to prevent degradation.

Research Findings and Optimization Notes

- Reaction temperature and solvent choice significantly influence yield and purity.

- The use of anhydrous conditions is critical to avoid hydrolysis of the activated carbonate.

- The hydrochloride salt form enhances compound stability, which is crucial for storage and subsequent biological assays.

- Purification methods must be optimized to remove unreacted amines and side products effectively.

Comparative Table of Preparation Parameters

| Parameter | Typical Condition | Impact on Product |

|---|---|---|

| Solvent | Dichloromethane (DCM) | Good solubility, inert environment |

| Temperature | 0°C to room temperature | Controls reaction rate and side reactions |

| Reaction Time | Overnight (12-16 hours) | Ensures complete conversion |

| Purification | MPLC with ethyl acetate/hexane gradient | High purity (>95%) |

| Salt Formation | Aqueous HCl addition | Stabilizes amine as hydrochloride salt |

| Yield | ~90% | High efficiency |

Q & A

Basic: What are the recommended storage conditions to ensure the stability of (9H-Fluoren-9-yl)methyl (2-aminoethyl)(hexyl)carbamate hydrochloride?

Answer:

The compound should be stored in a dry environment below 28°C , away from moisture and direct sunlight, to prevent degradation. Use airtight containers to minimize exposure to atmospheric oxygen and humidity, which could hydrolyze the carbamate group. Avoid contact with incompatible materials, such as strong oxidizers, and ensure proper labeling for hazard identification .

Advanced: How can conflicting NMR data be resolved when synthesizing this compound?

Answer:

Conflicting NMR data often arise from residual solvents, diastereomeric impurities, or incomplete purification. To resolve this:

- Use 2D NMR techniques (e.g., HSQC, HMBC) to confirm connectivity and assign peaks unambiguously .

- Perform HPLC-MS to check for impurities and verify molecular ion peaks.

- Compare spectral data with structurally similar Fmoc-protected compounds (e.g., tert-butyl (4-(2-aminoethyl)phenyl)carbamate, which shares overlapping functional groups) to identify characteristic shifts .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and EN 166-compliant safety goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols.

- Emergency Protocols: In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes and seek medical attention .

Advanced: What strategies optimize the coupling efficiency of Fmoc-protected intermediates in solid-phase synthesis involving this compound?

Answer:

- Coupling Agents: Use HOBt/DIC or PyBOP in DMF for efficient activation of carboxylic acid intermediates.

- Solvent Choice: Anhydrous DMF or dichloromethane minimizes side reactions.

- Monitoring: Track coupling efficiency via Kaiser test or LC-MS to detect unreacted amines. Adjust reaction time (typically 2–4 hours) and stoichiometry (1.5–2.0 equivalents of reagent) based on steric hindrance .

Basic: What solvents are compatible with this compound for experimental formulations?

Answer:

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water. Refer to predictive models:

- ESOL: Predicts solubility in acetonitrile or THF.

- SILICOS-IT: Suggests methanol as a viable co-solvent for aqueous formulations.

Pre-screen solvents using small-scale trials to avoid precipitation during biological assays .

Advanced: How to address unexpected by-products during deprotection of the Fmoc group in this compound?

Answer:

Unexpected by-products (e.g., truncated peptides or acylurea adducts) may arise from incomplete deprotection or side reactions. Mitigation strategies include:

- Deprotection Conditions: Use 20% piperidine in DMF (v/v) for 30 minutes instead of TFA to reduce acid-sensitive side reactions.

- Purification: Employ reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to isolate the target compound.

- Characterization: Confirm by-product structures via HRMS and compare retention times with synthetic standards .

Basic: What analytical techniques are critical for confirming the purity of this compound?

Answer:

- HPLC-UV: Use a C18 column with a gradient of 10–90% acetonitrile/water (+0.1% TFA) at 265 nm (Fmoc chromophore).

- Melting Point Analysis: Compare observed melting points (e.g., 207–209°C for similar Fmoc-carbamates) to literature values .

- Elemental Analysis: Verify C, H, N, and Cl content to confirm stoichiometry .

Advanced: How can computational modeling predict the reactivity of this compound in peptide conjugation reactions?

Answer:

- Density Functional Theory (DFT): Calculate the energy barrier for carbamate bond cleavage under basic conditions.

- Molecular Dynamics (MD): Simulate interactions between the compound and coupling agents (e.g., EDC/NHS) to optimize reaction pathways.

- ADMET Predictors: Evaluate solubility and stability in biological matrices using tools like SwissADME .

Basic: What are the primary degradation pathways of this compound under ambient conditions?

Answer:

- Hydrolysis: The carbamate bond is susceptible to hydrolysis in aqueous or humid environments, releasing fluorenylmethanol and secondary amines.

- Oxidation: The hexyl chain may undergo auto-oxidation under prolonged light exposure.

Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) and analyze by TLC or HPLC .

Advanced: How to design a stability-indicating assay for this compound in complex biological matrices?

Answer:

- Sample Preparation: Use protein precipitation with acetonitrile (1:3 v/v) to remove interferents.

- LC-MS/MS: Employ a triple quadrupole mass spectrometer in MRM mode (e.g., m/z 332.8 → 178.1 for the protonated molecule).

- Forced Degradation: Expose the compound to heat (60°C), acid (0.1 M HCl), and base (0.1 M NaOH) to validate assay specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.